molecular formula C17H13FN2S B5597369 N-(2-fluorophenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine

N-(2-fluorophenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine

Cat. No. B5597369
M. Wt: 296.4 g/mol
InChI Key: MAOZCGXBYVHQHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-fluorophenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine typically involves the reaction of specific precursors under conditions that facilitate the formation of thiazole rings. For instance, a related compound was synthesized through the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions, indicating a methodology that might be applicable to the target compound (Uwabagira, Sarojini, & Poojary, 2018).

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For related thiadiazole derivatives, crystallographic and quantum theory of atoms-in-molecules (QTAIM) analyses have provided insights into intra- and intermolecular interactions, demonstrating the importance of non-covalent interactions in determining molecular conformation and stability (El-Emam et al., 2020).

Chemical Reactions and Properties

Thiadiazole derivatives participate in a variety of chemical reactions, owing to the reactive nature of the thiazole ring. These reactions can significantly alter their chemical properties, enabling the synthesis of compounds with desired functionalities. The chemical properties are largely influenced by the substitution pattern on the thiazole ring and the nature of substituents.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are critical for understanding the behavior of chemical compounds in various environments. For instance, the crystalline structure of related compounds, as determined by X-ray crystallography, reveals significant details about molecular geometry, which impacts physical properties and potential applications (Yin et al., 2008).

Scientific Research Applications

  • Antitumor Properties and Prodrug Development :

    • N-(2-fluorophenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine is part of a class of compounds with potent antitumor properties, including 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds are metabolized by cytochrome P 450 1A1 into active and inactive metabolites. Isosteric replacement with fluorine atoms and amino acid conjugation have been used to overcome metabolic inactivation and improve drug lipophilicity, leading to the development of water-soluble, chemically stable prodrugs. Such prodrugs show potential for clinical evaluation due to their manageable toxic side effects and efficacy against certain tumor types like breast and ovarian cancer (Bradshaw et al., 2002).
  • Molecular Structure and Interaction Analysis :

    • Studies on molecules like N-(2-fluorophenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine involve analyzing their molecular and electronic structures. This includes assessing intra- and intermolecular interactions using methods like the quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis. Such research helps in understanding the stabilization and behavior of these compounds at a molecular level (El-Emam et al., 2020).
  • Application in Security Ink Development :

    • Compounds related to N-(2-fluorophenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine have been explored for use in security inks. For instance, a novel V-shaped molecule, a derivative of benzothiazole, exhibits morphology-dependent fluorochromism that can be triggered by mechanical force or pH changes. This property makes it suitable for use in security applications without the need for a covering reagent (Lu & Xia, 2016).
  • Synthesis and Characterization of Derivatives :

    • The synthesis and characterization of various derivatives of benzothiazoles, which include N-(2-fluorophenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine, is a key area of research. This involves understanding their structural properties using techniques like X-ray crystallography, NMR, and IR spectroscopy. Such research is crucial for the development of new compounds with potential applications in various fields, including medicine and materials science (Uwabagira et al., 2018).

properties

IUPAC Name

N-(2-fluorophenyl)-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2S/c18-13-7-3-4-8-14(13)19-17-20-16-12-6-2-1-5-11(12)9-10-15(16)21-17/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOZCGXBYVHQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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